5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Description
Properties
CAS No. |
5545-36-8 |
|---|---|
Molecular Formula |
C7H5N5OS |
Molecular Weight |
207.22 g/mol |
IUPAC Name |
5-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H5N5OS/c1-14-5-4(2-8)6(13)12-7(11-5)9-3-10-12/h3H,1H3,(H,9,10,11) |
InChI Key |
GSBMREQXQHPGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)N2C(=N1)N=CN2)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
- Key reactants:
- 2-[bis(methylsulfanyl)methylidene]malononitrile
- 1H-1,2,4-triazol-3-amine
- Solvent: N,N-dimethylformamide (DMF)
- Base: Anhydrous potassium carbonate (K2CO3)
- Temperature: Room temperature to mild heating
- Reaction time: Several hours (typically 3–6 hours)
Reaction Mechanism Overview
- Nucleophilic attack: The amino group of 1H-1,2,4-triazol-3-amine attacks the electrophilic carbon of the malononitrile derivative.
- Cyclization: Intramolecular cyclization occurs forming the fused triazolo[1,5-a]pyrimidine ring.
- Substitution: The methylsulfanyl groups are retained at position 5, and the carbonitrile group remains at position 6.
- Workup: The reaction mixture is typically poured into water or ice-water to precipitate the product, which is then filtered and recrystallized from suitable solvents such as n-butanol or ethanol to obtain pure crystals.
Representative Experimental Data
Data adapted from methylation and substitution reactions reported in the literature
Stepwise Synthesis of 5-(Methylsulfanyl) Derivative
Preparation of 5-(4-Chlorophenyl)-7-oxo-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carbonitrile
Conversion to 5-(4-Chlorophenyl)-7-oxo-2-thioxo Derivative
Methylation to 5-(4-Chlorophenyl)-4-methyl-2-(methylthio) Derivative
- Treatment of the 2-thioxo derivative with methyl iodide and potassium carbonate in DMF at room temperature for 3 hours produces the methylthio-substituted compound in 63% yield.
This sequence illustrates the versatility of substitution at position 5 and the ability to introduce methylsulfanyl groups via methylation of thioxo intermediates.
Alternative Synthetic Routes
One-Pot Multicomponent Reaction
- A one-pot, three-component reaction involving 3-amino-1,2,4-triazole, malononitrile, and aromatic aldehydes in the presence of a base catalyst such as NaOH in ethanol under heating or ultrasonic irradiation can yield related triazolopyrimidine carbonitriles efficiently.
- This method offers advantages such as short reaction times, operational simplicity, and good yields (up to 88%).
Catalytic Knoevenagel Condensation Followed by Cyclization
- Using catalysts like vanadyl tetraphenylporphyrin [(VO)TPP][(TCM)4], aldehydes can be activated to undergo Knoevenagel condensation with malononitrile, followed by Michael addition of 3-amino-1,2,4-triazole and intramolecular cyclization to form triazolopyrimidine carbonitriles.
- This method allows for a broad scope of aryl substituents and has been demonstrated with yields ranging from 70% to 85% over multiple experimental rounds.
Summary Table of Preparation Methods
Research Findings and Notes
- The base-mediated cyclization in DMF with potassium carbonate is a reliable route to obtain the methylsulfanyl-substituted triazolopyrimidine core with good yields and purity.
- The methylation of thioxo intermediates is a common strategy to introduce methylsulfanyl groups, which improves the compound's stability and modulates biological activity.
- One-pot multicomponent reactions facilitate rapid synthesis of diverse derivatives, allowing easy modification of substituents for structure-activity relationship studies.
- Catalytic methods using metalloporphyrins provide mild and efficient activation of aldehydes, enabling greener and more selective syntheses.
- Characterization data such as IR (notably C≡N stretch near 2200 cm⁻¹ and C=O near 1680 cm⁻¹), 1H and 13C NMR spectra confirm the successful formation of the target compounds.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Substituent Variations in the Triazolopyrimidine Core
Key Insights :
- Methylsulfanyl vs. Nitro Groups: The -SMe group improves membrane permeability, while -NO2 enhances electronic effects, critical for target binding in antivirals .
- Salt Forms : Sodium or arginine salts (e.g., Triazavirin) improve aqueous solubility, a limitation of the carbonitrile-containing target compound .
Modifications in the Heterocyclic System
Key Insights :
Functional Group Replacements
Biological Activity
5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H8N4OS |
| Molecular Weight | 212.24 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common approach includes the condensation of appropriate triazole and pyrimidine derivatives under acidic or basic conditions to yield the target compound. Reaction conditions such as temperature and solvent choice significantly influence yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to apoptosis (programmed cell death) in various cancer cell lines.
- Case Study : In vitro assays demonstrated that this compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Activity
The compound has shown promising antimicrobial properties :
- Mechanism : It appears to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.
- Research Findings : In a series of tests against Gram-positive and Gram-negative bacteria, the compound displayed significant activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory properties of this compound:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Study Results : Animal models demonstrated reduced inflammation markers when treated with this compound compared to control groups .
Comparative Biological Activity
A comparison with similar compounds highlights its unique profile:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 5-(Methylsulfanyl)-7-oxo... | Moderate (IC50 ~ 10 µM) | Moderate (MIC ~ 30 µg/mL) | Significant (reduced TNF-alpha) |
| Other Triazolopyrimidines | High (IC50 ~ 5 µM) | Low (MIC ~ 100 µg/mL) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
